5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC20046151
Molecular Formula: C19H23N3O2S
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3O2S |
|---|---|
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C19H23N3O2S/c1-12(2)8-9-22-10-16(23)17(18(22)20)19-21-15(11-25-19)13-4-6-14(24-3)7-5-13/h4-7,11-12,20,23H,8-10H2,1-3H3 |
| Standard InChI Key | ULIHYDWQCQQEIF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)OC)O |
Introduction
1. Introduction
Heterocyclic compounds containing thiazole and pyrrolone rings are of significant interest in pharmaceutical and material science due to their diverse biological activities and chemical versatility. The compound 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one is a hybrid molecule that combines these two moieties. This article explores its structural features, synthesis pathways, physicochemical properties, and potential applications.
2. Structural Features
The molecular structure of the compound can be summarized as follows:
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Core Structure: A pyrrolone ring fused with a thiazole moiety.
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Substituents:
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A methoxyphenyl group attached to the thiazole ring.
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A 3-methylbutyl side chain on the pyrrolone nitrogen.
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An amino group at the C5 position of the pyrrolone ring.
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Table 1: Key Structural Parameters
| Feature | Description |
|---|---|
| Molecular Formula | C18H23N3O2S |
| Functional Groups | Amino (-NH2), Methoxy (-OCH3), Thiazole |
| Molecular Weight | ~341.46 g/mol |
| Aromaticity | Thiazole and phenyl rings contribute to aromaticity |
The presence of both electron-donating (methoxy) and electron-withdrawing groups (thiazole) suggests potential for diverse reactivity.
3. Synthesis
The synthesis of this compound involves multi-step reactions combining heterocyclic chemistry and functional group transformations. Below is a generalized synthetic route:
General Synthetic Pathway
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Formation of the Thiazole Ring:
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Reacting a substituted aniline derivative with thiourea in the presence of bromine or iodine forms the thiazole core.
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The methoxyphenyl substituent is introduced using electrophilic aromatic substitution.
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Pyrrolone Formation:
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The pyrrolone ring is synthesized via cyclization of a diketone precursor with an amine source (e.g., ammonium acetate).
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Side Chain Introduction:
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The 3-methylbutyl group is added through alkylation at the nitrogen atom of the pyrrolone ring using an alkyl halide.
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Final Assembly:
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The thiazole and pyrrolone moieties are coupled using a condensation reaction under basic or acidic conditions.
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Reaction Conditions
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Solvents: Ethanol or dimethylformamide (DMF).
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Catalysts: Triethylamine or potassium carbonate.
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Temperature: Typically between 80–120°C.
5. Potential Applications
This compound's structural features suggest several potential applications:
Medicinal Chemistry
The presence of a thiazole ring and amino group makes this compound a candidate for drug discovery:
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Antimicrobial Activity: Thiazole derivatives are known for their antibacterial and antifungal properties.
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Anticancer Potential: Methoxy-substituted aromatic systems often exhibit cytotoxic activity against cancer cells.
Material Science
The conjugated system within the molecule could be explored for:
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Organic Electronics: As a precursor for light-emitting diodes (OLEDs) or photovoltaic devices.
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Sensors: Functionalized derivatives may serve as chemical sensors due to their electronic properties.
Synthetic Intermediate
This compound could serve as a building block for synthesizing more complex heterocyclic systems.
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